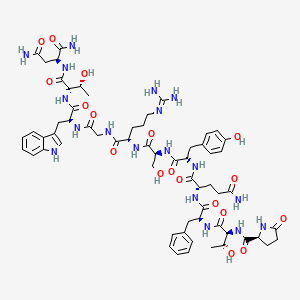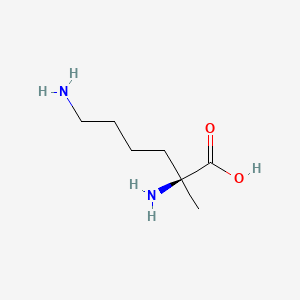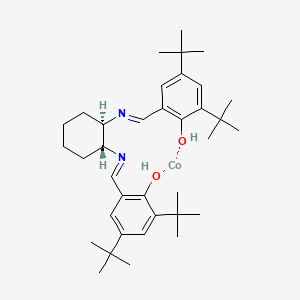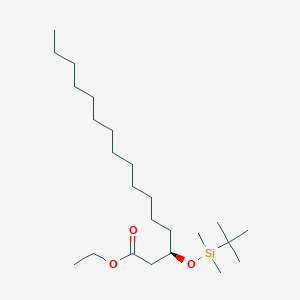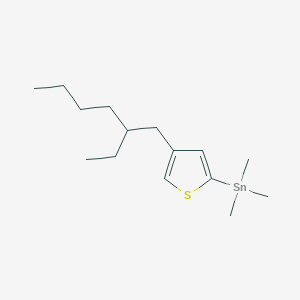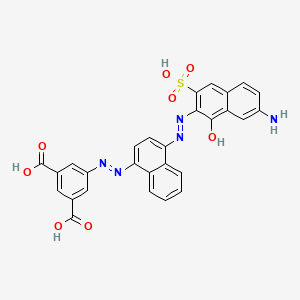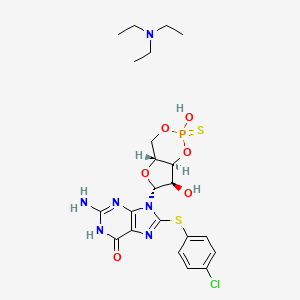
Rp-8-pCPT-cGMPS
説明
Rp-8-pCPT-cGMPS is a useful research compound. Its molecular formula is C16H14ClN5NaO6PS2 and its molecular weight is 525.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Inhibition of cGMP-Dependent Protein Kinase : Rp-8-pCPT-cGMPS inhibits cGMP-dependent protein kinase-mediated protein phosphorylation in intact human platelets, making it useful for studying the role of cGMP in vitro and in intact cells (Butt, Eigenthaler, & Genieser, 1994).
Cross-Reactivity in Cyclic Nucleotide Immunoassays : This compound shows strong cross-reactivity with the corresponding cAMP and cGMP in immunoassays, which is important for understanding its intracellular concentrations and effects in various experiments (Werner, Schwede, Genieser, Geiger, & Butt, 2011).
Modulation of Neuronal Ca2+ Current : this compound is considered a selective inhibitor of cGMP-PK over cAMP-dependent protein kinase (cAMP-PK), which is significant in the context of neuronal Ca2+ current modulation (Meriney, Gray, & Pilar, 1994).
Role in Bone Cancer Pain : In the context of bone cancer pain, this compound has been shown to suppress TCI-induced activation of the cGMP-cGKI signaling pathway, and hyperexcitability of DRG neurons, offering potential insights into pain management strategies (Liu et al., 2014).
Influence on Hormone Release in Ovarian Cells : The compound's effects on progesterone, insulin-like growth factor I, and oxytocin release in cultured porcine granulosa cells suggest its involvement in the control of ovarian functions (Sirotkin et al., 2000).
Regulation of Sensory Neuron Precursor Proliferation : this compound has been implicated in the regulation of sensory neuron precursor proliferation, suggesting a novel pathway for sensory neuron regulation (Firestein & Bredt, 1998).
Role in cGMP-Dependent Protein Kinase I Pathway : Its involvement in the cGMP and cGMP-Dependent Protein Kinase I pathway contributes to our understanding of pain mechanisms in rats (Liu et al., 2014).
作用機序
Target of Action
Rp-8-pCPT-cGMPS is a potent selective inhibitor of protein kinase G (PKG) . PKG is a serine/threonine-specific protein kinase that is activated by cGMP and plays a crucial role in various physiological processes .
Mode of Action
This compound competitively inhibits cGMP-dependent protein kinases (cGKs), including cGK Iα and cGK II . It also activates retinal cGMP channels, thus discriminating between kinase and channel effects . This compound is absolutely resistant against mammalian cyclic nucleotide-dependent phosphodiesterases .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cGMP-PKG signaling pathway . This pathway plays a vital role in many physiological processes, including vasodilation, inhibition of platelet aggregation, and phototransduction .
Pharmacokinetics
This compound exhibits high lipophilicity and excellent membrane permeability, making it useful for studies involving intact cells . It is also metabolically stable towards all cyclic nucleotide-responsive phosphodiesterases examined so far .
Result of Action
The action of this compound results in the inhibition of PKG, which can have various downstream effects depending on the specific physiological context . For example, in intact human platelets, this compound antagonizes the activation of the cGMP-dependent protein kinase by 8-pCPT-cGMP .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its membrane permeability makes it particularly effective in cellular environments . If the compound is used in unnecessarily high concentrations, potential cross-modulation of eg, cAMP-dependent protein kinase has to be considered .
将来の方向性
The role of NO/sGC/cGMP/PKG signaling pathway in regulation of platelet function has been studied . A future detailed analysis of these substrates and their involvement in different platelet inhibitory pathways could be a basis for the development of new antiplatelet drugs that may target only specific aspects of platelet functions .
生化学分析
Biochemical Properties
Rp-8-pCPT-cGMPS plays a significant role in biochemical reactions, particularly as an inhibitor of cGMP-dependent protein kinases . It interacts with these enzymes and antagonizes the activation of the cGMP-dependent protein kinase by 8-pCPT-cGMP . The pCPT (p -chlorophenylthio) group at the 8-position of the purine increases both enzyme affinity and membrane permeability over related compounds .
Cellular Effects
The effects of this compound on cells are primarily mediated through its inhibition of cGMP-dependent protein kinases . By inhibiting these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with cGMP-dependent protein kinases . It competitively inhibits these enzymes, leading to changes in gene expression and cellular processes .
Metabolic Pathways
This compound is involved in the cGMP signaling pathway, interacting with cGMP-dependent protein kinases
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its membrane permeability
特性
IUPAC Name |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one;N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN5O6PS2.C6H15N/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;1-4-7(5-2)6-3/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);4-6H2,1-3H3/t8-,10-,11-,14-,29?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOYZBYGWGWWTD-OZOPYAHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN6O6PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432128 | |
| Record name | Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276696-61-8 | |
| Record name | Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of Rp-8-pCPT-cGMPS?
A1: this compound acts as a potent and selective inhibitor of cGMP-dependent protein kinases (PKGs), particularly PKG Iα and PKG Iβ. [, ] It competes with cGMP for binding to the regulatory domain of PKG, thereby preventing its activation. [, ]
Q2: What are the downstream consequences of PKG inhibition by this compound?
A2: PKG inhibition by this compound disrupts various cellular processes, including:
- Smooth muscle relaxation: this compound can attenuate nitric oxide (NO)-mediated vasodilation in various vascular beds, including cerebral, pulmonary, and coronary arteries. [, , , ]
- Platelet activation: this compound can enhance platelet aggregation induced by agonists like collagen. []
- Neuronal excitability: this compound can suppress hyperexcitability in sensory neurons under certain conditions, potentially impacting pain perception. [, , ]
- Cellular proliferation: this compound can modulate the proliferation of different cell types, including vascular smooth muscle cells and endothelial cells. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C16H19ClN5O7PS. Its molecular weight is 491.86 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While specific spectroscopic data isn't extensively detailed within the provided papers, researchers can refer to chemical suppliers or databases for information regarding its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics.
Q5: What is known about the stability and compatibility of this compound?
A5: Information on material compatibility and stability is limited within the provided research. Researchers should consult manufacturer guidelines for optimal storage and handling.
Q6: Does this compound possess any catalytic properties?
A6: this compound primarily functions as a competitive inhibitor of PKG. It does not exhibit intrinsic catalytic activity itself. []
Q7: What are the recommended storage conditions and formulation strategies for this compound?
A7: Researchers should refer to manufacturer instructions for specific storage guidelines and formulation recommendations to ensure compound stability and solubility.
Q8: Are there specific safety guidelines for handling this compound?
A8: As with all research chemicals, appropriate laboratory safety practices should be followed when handling this compound. Researchers should consult relevant safety data sheets (SDS) for comprehensive information.
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) profile of this compound?
A9: While specific ADME data is not extensively discussed in the provided papers, this compound is known to be cell-permeable, suggesting good cellular uptake. Further research is required to fully elucidate its PK/PD properties.
Q10: In what research contexts has this compound been used to investigate cellular processes?
A10: this compound has been employed in numerous in vitro and in vivo studies, including:
- Vascular reactivity: Investigating the role of PKG in regulating vascular tone and blood pressure. [, , ]
- Platelet function: Exploring the involvement of PKG in platelet aggregation and thrombus formation. []
- Neuropathic pain: Examining the contribution of PKG to neuronal hyperexcitability and pain signaling. [, , ]
- Cardiac function: Assessing the influence of PKG on heart rate and contractility. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


